An In-depth Technical Guide to the Chemical Properties of Hex-2-en-1-yl Pentanoate
An In-depth Technical Guide to the Chemical Properties of Hex-2-en-1-yl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-2-en-1-yl pentanoate is an organic compound classified as an ester. It is formed from the reaction of hex-2-en-1-ol and pentanoic acid.[1] This colorless liquid is characterized by a fruity aroma, making it a valuable ingredient in the flavor and fragrance industries. Its molecular structure, featuring a C-C double bond, imparts specific reactivity and chemical characteristics that are of interest in various chemical syntheses. This guide provides a comprehensive overview of the chemical properties of Hex-2-en-1-yl pentanoate, including its physical characteristics, synthesis, and key chemical reactions, supported by detailed experimental protocols and logical diagrams.
Chemical and Physical Properties
The fundamental chemical and physical properties of Hex-2-en-1-yl pentanoate are summarized in the tables below. These properties are crucial for its handling, application, and analysis.
Table 1: General Chemical Properties of Hex-2-en-1-yl pentanoate
| Property | Value |
| IUPAC Name | hex-2-enyl pentanoate[1] |
| Synonyms | (E)-Hex-2-en-1-yl valerate, trans-2-Hexenyl pentanoate |
| CAS Number | 56922-74-8[2][3] |
| Molecular Formula | C₁₁H₂₀O₂[1] |
| Molecular Weight | 184.27 g/mol [1] |
| Canonical SMILES | CCCCC(=O)OCC=CCCC[1] |
| InChI Key | WDXAMNXWZLXISB-UHFFFAOYSA-N[1] |
Table 2: Physical Properties of (E)-Hex-2-en-1-yl pentanoate
| Property | Value | Conditions |
| Appearance | Colorless clear liquid | Ambient |
| Boiling Point | 70.00 °C[2][4] | @ 1.00 mm Hg |
| Specific Gravity | 0.87300 to 0.87900[2] | @ 25.00 °C |
| Refractive Index | 1.43100 to 1.43800[2] | @ 20.00 °C |
| Flash Point | 170.00 °F (76.67 °C)[2] | TCC |
| Vapor Pressure | 0.046400 mmHg[2] | @ 25.00 °C |
| Water Solubility | 16.97 mg/L (estimated) | @ 25 °C |
| Solubility | Soluble in alcohol | - |
Synthesis of Hex-2-en-1-yl pentanoate
The primary method for synthesizing Hex-2-en-1-yl pentanoate is through Fischer esterification. This reaction involves the acid-catalyzed esterification of hex-2-en-1-ol with pentanoic acid.[1]
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of esters via Fischer esterification, which can be adapted for Hex-2-en-1-yl pentanoate.
Materials:
-
Hex-2-en-1-ol (1.0 equivalent)
-
Pentanoic acid (1.2 equivalents)
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Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5% of the alcohol's molar amount)
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Anhydrous sodium sulfate (Na₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Diethyl ether or Ethyl acetate
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
-
To a round-bottom flask, add hex-2-en-1-ol and pentanoic acid.
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Slowly and cautiously add the concentrated sulfuric acid to the mixture while stirring.
-
Assemble a reflux condenser on top of the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically refluxed for 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude Hex-2-en-1-yl pentanoate.
-
The crude product can be further purified by vacuum distillation.
Chemical Reactions of Hex-2-en-1-yl pentanoate
Hex-2-en-1-yl pentanoate undergoes several characteristic reactions of esters, including hydrolysis, oxidation of the double bond, and reduction of the ester group.
Hydrolysis
In the presence of an acid or base catalyst, Hex-2-en-1-yl pentanoate can be hydrolyzed back to its constituent alcohol (hex-2-en-1-ol) and carboxylic acid (pentanoic acid).[1]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
Hex-2-en-1-yl pentanoate
-
Aqueous sulfuric acid (e.g., 10% H₂SO₄)
-
Diethyl ether
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
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Separatory funnel
Procedure:
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Place Hex-2-en-1-yl pentanoate in a round-bottom flask.
-
Add an excess of aqueous sulfuric acid.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic components with diethyl ether.
-
Wash the ether layer with saturated sodium bicarbonate solution to remove any unreacted pentanoic acid.
-
Dry the ether layer with anhydrous sodium sulfate.
-
Filter and evaporate the solvent to isolate hex-2-en-1-ol.
-
The aqueous layer can be acidified and extracted to recover pentanoic acid.
Oxidation
The double bond in the hexenyl chain is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to various oxidation products such as diols or cleavage of the double bond to form aldehydes or carboxylic acids.
Experimental Protocol: Oxidation with Potassium Permanganate
Materials:
-
Hex-2-en-1-yl pentanoate
-
Potassium permanganate (KMnO₄)
-
Water
-
Ice bath
-
Sodium bisulfite (NaHSO₃) solution
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve Hex-2-en-1-yl pentanoate in a suitable organic solvent in a flask.
-
Cool the flask in an ice bath.
-
Slowly add a cold, aqueous solution of potassium permanganate dropwise with vigorous stirring.
-
Continue stirring until the purple color of the permanganate disappears.
-
Quench the reaction by adding sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the oxidized product.
Reduction
The ester functional group can be reduced to two primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). In this case, the reduction of Hex-2-en-1-yl pentanoate would yield hex-2-en-1-ol and pentan-1-ol.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hex-2-en-1-yl pentanoate
-
Dropping funnel
-
Three-necked flask
-
Ice bath
-
Dilute sulfuric acid (H₂SO₄) or Rochelle's salt solution for workup
-
Anhydrous sodium sulfate
Procedure:
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve Hex-2-en-1-yl pentanoate in anhydrous diethyl ether and add it to a dropping funnel.
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Add the ester solution dropwise to the LiAlH₄ suspension with stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for about an hour, or until TLC indicates the reaction is complete.
-
Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). Alternatively, a dilute acid quench can be used.
-
Filter the resulting aluminum salts and wash them with ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a mixture of hex-2-en-1-ol and pentan-1-ol.
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The two alcohols can be separated by fractional distillation or chromatography.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for the analysis of flavor and fragrance compounds like Hex-2-en-1-yl pentanoate.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
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Capillary column suitable for flavor and fragrance analysis (e.g., HP-5MS, DB-5).
Sample Preparation:
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Dilute the sample of Hex-2-en-1-yl pentanoate in a suitable solvent (e.g., dichloromethane or ethanol) to an appropriate concentration.
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-350
Data Analysis:
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The identity of Hex-2-en-1-yl pentanoate can be confirmed by comparing its mass spectrum with a reference library (e.g., NIST, Wiley) and by its retention time. Quantification can be performed using an internal or external standard.
Conclusion
Hex-2-en-1-yl pentanoate is a chemically interesting ester with significant applications in the flavor and fragrance industry. Its synthesis via Fischer esterification and its characteristic reactions of hydrolysis, oxidation, and reduction are fundamental to its chemistry. The detailed protocols provided in this guide offer a practical framework for the synthesis, manipulation, and analysis of this compound in a research or industrial setting. Understanding these chemical properties is essential for its effective utilization and for the development of new applications.
